ASP4132

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

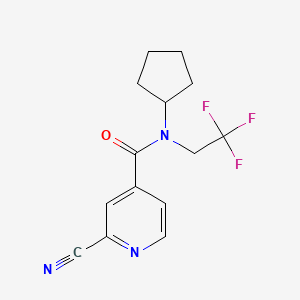

ASP4132 is an orally active and highly effective activator of adenosine monophosphate-activated protein kinase (AMPK). It has shown significant potential in inhibiting the growth of non-small cell lung cancer cells . This compound is also a novel mitochondrial complex I inhibitor, which plays a crucial role in oxidative phosphorylation .

准备方法

The synthesis of ASP4132 involves a practical and scalable route that includes Suzuki-Miyaura coupling and hydrogenation. The process uses N-acetylcysteine and silica gel to effectively remove palladium, and employs a stable and mild reducing agent, 2-methylpyridine borane, for reductive amination . This method has improved the overall yield from 18% to 43% and has been successfully demonstrated on a pilot scale .

化学反应分析

ASP4132 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using mild reducing agents like 2-methylpyridine borane.

Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and mild reducing agents for reductive amination . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

ASP4132 has a wide range of scientific research applications, including:

Cancer Research: This compound has demonstrated significant anti-cancer activity by inhibiting the growth of non-small cell lung cancer cells and inducing apoptosis.

Metabolic Studies: As an AMPK activator, this compound is used in studies related to metabolic regulation and energy homeostasis.

Mitochondrial Research: This compound, as a mitochondrial complex I inhibitor, is used to study the role of oxidative phosphorylation in cancer and other diseases.

作用机制

ASP4132 exerts its effects primarily by activating AMPK, which leads to the inhibition of mammalian target of rapamycin complex 1 (mTORC1) and degradation of receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and epidermal growth factor receptor (EGFR) . Additionally, this compound inhibits mitochondrial complex I, disrupting oxidative phosphorylation and reducing ATP production .

相似化合物的比较

ASP4132 is compared with other mitochondrial complex I inhibitors such as metformin, phenformin, and IACS-010759 . Unlike these compounds, this compound has shown a unique ability to activate AMPK and inhibit mTORC1, making it a promising candidate for cancer therapy . Similar compounds include:

Metformin: A widely used diabetes medication that also inhibits mitochondrial complex I.

Phenformin: Another biguanide with similar mechanisms but higher toxicity.

IACS-010759: A potent complex I inhibitor with significant anti-cancer activity but limited by dose-limiting toxicities.

This compound stands out due to its dual mechanism of action and potential for broader therapeutic applications .

属性

IUPAC Name |

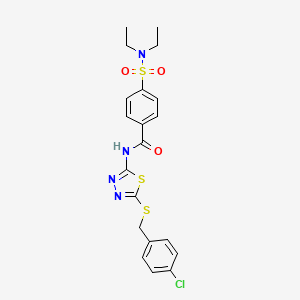

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMGCEXVMOJAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51F3N6O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of ASP4132 and how does it affect tumor cells?

A1: this compound acts as an indirect activator of AMP-activated protein kinase (AMPK). [, ] While the exact mechanism of this indirect activation is not fully elucidated in the provided abstracts, its downstream effects center on disrupting energy production in tumor cells. Specifically, this compound inhibits mitochondrial complex I, a crucial component of oxidative phosphorylation. [] This targeted inhibition reduces energy production, effectively hindering the rapid proliferation characteristic of many tumor cells. []

Q2: The provided research mentions this compound exhibits selectivity for cancer cell growth inhibition. What contributes to this selectivity?

A2: The research suggests that this compound's selectivity stems from the reliance of many tumor cells on oxidative phosphorylation for their increased energy demands. [] By targeting mitochondrial complex I, this compound preferentially impacts rapidly dividing cells with high metabolic activity, like tumor cells, potentially leading to a more targeted anti-cancer effect. []

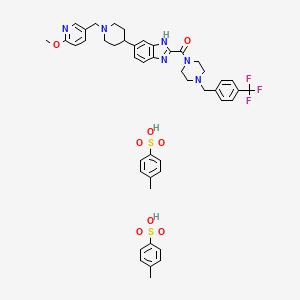

Q3: What were the key challenges encountered with the initial compound (this compound) and how did the development of the second-generation candidate, 27b, address these?

A3: The initial clinical candidate, this compound, faced limitations related to its physicochemical properties, specifically low aqueous solubility and potential cardiotoxicity risks due to hERG channel inhibition. [] Compound 27b, designed through back-up medicinal chemistry, demonstrates marked improvements in these areas. [] It boasts significantly higher aqueous solubility and a reduced hERG inhibitory profile, ultimately presenting as a more promising candidate for clinical development. []

Q4: What preclinical data supports the potential of this compound as an anti-cancer agent?

A4: While specific details about preclinical studies aren't elaborated on in the abstracts, the research indicates that this compound effectively inhibits the growth of various human cancer cell lines in vitro, including breast cancer and non-small cell lung cancer. [, ] This cell-based evidence, alongside its impact on mitochondrial complex I and tumor cell metabolism, [] lays the groundwork for further investigations into its efficacy in animal models and ultimately, clinical trials. []

Q5: What is the significance of developing a "practical and scalable synthetic route" for this compound, as mentioned in one of the paper titles?

A5: The ability to synthesize a compound efficiently and on a larger scale is critical for its transition from research to clinical application. [] A practical and scalable synthetic route for this compound ensures sufficient quantities can be produced for preclinical and potentially, clinical trials, while also contributing to cost-effectiveness and facilitating future large-scale manufacturing if the compound advances to commercialization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)